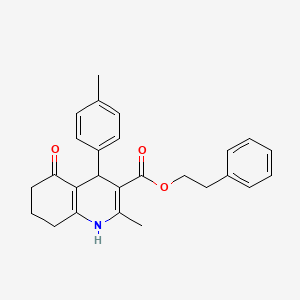

2-Phenylethyl 2-methyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

CAS No.:

Cat. No.: VC10346823

Molecular Formula: C26H27NO3

Molecular Weight: 401.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C26H27NO3 |

|---|---|

| Molecular Weight | 401.5 g/mol |

| IUPAC Name | 2-phenylethyl 2-methyl-4-(4-methylphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |

| Standard InChI | InChI=1S/C26H27NO3/c1-17-11-13-20(14-12-17)24-23(18(2)27-21-9-6-10-22(28)25(21)24)26(29)30-16-15-19-7-4-3-5-8-19/h3-5,7-8,11-14,24,27H,6,9-10,15-16H2,1-2H3 |

| Standard InChI Key | KHNDRMHHYLGKJF-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC(=C2C(=O)OCCC4=CC=CC=C4)C |

| Canonical SMILES | CC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC(=C2C(=O)OCCC4=CC=CC=C4)C |

Introduction

2-Phenylethyl 2-methyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a molecular formula of C26H27NO3 and a molecular weight of 401.49748 g/mol . This compound belongs to the quinoline family, which is known for its diverse biological activities, including antimicrobial, antimalarial, and anticancer properties.

Synthesis Methods

The synthesis of quinoline derivatives often involves multi-step reactions. For compounds like 2-Phenylethyl 2-methyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, typical methods might include the use of Friedländer synthesis or modifications thereof, which involve the condensation of an aniline with a carbonyl compound in the presence of an acid catalyst .

Biological Activities

Quinoline derivatives have been extensively studied for their biological activities. While specific data on 2-Phenylethyl 2-methyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is limited, related compounds have shown promising results in anticancer and antimicrobial assays. The presence of a phenylethyl group and a 4-methylphenyl group may contribute to its potential biological activity by influencing its interaction with biological targets.

Research Findings and Future Directions

Research on quinoline derivatives continues to expand due to their potential therapeutic applications. Future studies on 2-Phenylethyl 2-methyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate could focus on its synthesis optimization, biological activity screening, and structure-activity relationship (SAR) studies to identify key structural features contributing to its efficacy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume